1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene
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Overview
Description
1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene is an organic compound with the molecular formula C16H12Cl2O It is a chlorinated aromatic compound that features a benzene ring substituted with two chlorine atoms and a prop-2-yn-1-yl group attached to a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dichlorobenzene and 4-(prop-2-yn-1-yl)phenol.
Reaction: The 4-(prop-2-yn-1-yl)phenol is reacted with formaldehyde to form 4-(prop-2-yn-1-yl)phenoxymethyl alcohol.
Final Step: The 4-(prop-2-yn-1-yl)phenoxymethyl alcohol is then reacted with 1,2-dichlorobenzene under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced under suitable conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different alcohols, ketones, or alkanes.
Scientific Research Applications
1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its use, such as its role in a chemical reaction or its interaction with biological molecules. For example, in biological systems, it may interact with enzymes or receptors, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler chlorinated benzene compound.
4-(Prop-2-yn-1-yl)phenol: A phenolic compound with a prop-2-yn-1-yl group.
1,2-Dichloro-4-{[4-(prop-2-yn-1-yl)phenoxy]methyl}benzene: The compound of interest.
Uniqueness
This compound is unique due to its combination of chlorine atoms and the prop-2-yn-1-yl group attached to a phenoxy methyl group
Properties
Molecular Formula |
C16H12Cl2O |
---|---|
Molecular Weight |
291.2 g/mol |
IUPAC Name |
1,2-dichloro-4-[(4-prop-2-ynylphenoxy)methyl]benzene |
InChI |
InChI=1S/C16H12Cl2O/c1-2-3-12-4-7-14(8-5-12)19-11-13-6-9-15(17)16(18)10-13/h1,4-10H,3,11H2 |
InChI Key |
PBVYQNVGBPHPOW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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